1H-Indole-5-carboxamide, N-(2-aminoethyl)-
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Overview
Description
1H-Indole-5-carboxamide, N-(2-aminoethyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-5-carboxamide, N-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1H-Indole-5-carboxamide, N-(2-aminoethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as a p38α MAPK-selective inhibitor, preventing the development and progression of diabetes by inhibiting T cell infiltration and activation . The compound’s ability to form hydrogen bonds with various enzymes and proteins is crucial for its inhibitory activity .
Comparison with Similar Compounds
1H-Indole-5-carboxamide, N-(2-aminoethyl)- can be compared with other indole derivatives such as:
5-Carbamoylindole: Similar in structure but differs in its specific biological activities.
Indole-3-acetic acid: A plant hormone with different applications in agriculture.
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
These comparisons highlight the unique properties and applications of 1H-Indole-5-carboxamide, N-(2-aminoethyl)-, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C11H13N3O/c12-4-6-14-11(15)9-1-2-10-8(7-9)3-5-13-10/h1-3,5,7,13H,4,6,12H2,(H,14,15) |
InChI Key |
BJYRJNNOCDPGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCN |
Origin of Product |
United States |
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